

# A Technical Guide to Fmoc-O-trityl-L-homoserine: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: *Fmoc-O-trityl-L-homoserine*

Cat. No.: *B557297*

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This technical guide provides a comprehensive overview of **Fmoc-O-trityl-L-homoserine**, a key building block in modern peptide synthesis. This document outlines its chemical properties, provides a detailed protocol for its use in solid-phase peptide synthesis (SPPS), and illustrates the synthesis workflow.

## Core Compound Data

**Fmoc-O-trityl-L-homoserine** is a derivative of the non-proteinogenic amino acid L-homoserine, which is protected at the  $\alpha$ -amino group by a fluorenylmethyloxycarbonyl (Fmoc) group and at the side-chain hydroxyl group by a trityl (Trt) group. This dual protection scheme makes it highly suitable for Fmoc-based solid-phase peptide synthesis, the predominant method for chemically synthesizing peptides. The bulky trityl group offers robust protection for the hydroxyl side chain, preventing unwanted side reactions during peptide assembly.

Property	Value	Reference
CAS Number	111061-55-3	[1]
Molecular Formula	C <sub>38</sub> H <sub>33</sub> NO <sub>5</sub>	[1]
Molecular Weight	583.68 g/mol	[1]
Appearance	White to off-white solid	
Primary Application	Solid-Phase Peptide Synthesis (SPPS)	[1][2]

## Experimental Protocol: Incorporation of Fmoc-O-trityl-L-homoserine in SPPS

The following is a detailed protocol for the incorporation of an **Fmoc-O-trityl-L-homoserine** residue into a peptide chain using manual solid-phase peptide synthesis. This protocol is based on standard, widely adopted Fmoc/tBu chemistry.[2]

Materials and Reagents:

- Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
- **Fmoc-O-trityl-L-homoserine**
- Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
- Trifluoroacetic acid (TFA)

- Triisopropylsilane (TIS)
- Water (HPLC grade)
- Diethyl ether (cold)
- SPPS reaction vessel

Procedure:

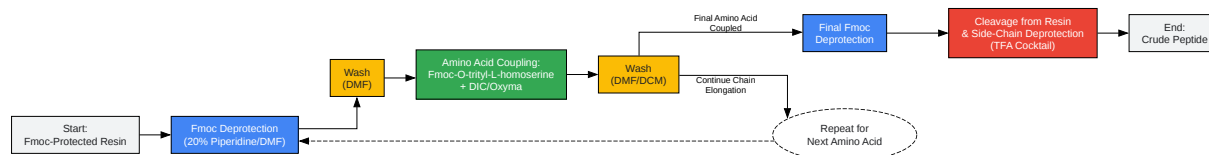
- Resin Swelling:
  - Place the desired amount of resin in the SPPS reaction vessel.
  - Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).
  - Swell the resin in DMF for at least 30 minutes.
- Fmoc Deprotection:
  - Drain the DMF from the swollen resin.
  - Add a 20% solution of piperidine in DMF to the resin.
  - Agitate the mixture for 5 minutes, then drain the solution.
  - Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
  - Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
- Amino Acid Coupling (Incorporation of **Fmoc-O-trityl-L-homoserine**):
  - In a separate vial, dissolve **Fmoc-O-trityl-L-homoserine** (3 equivalents relative to the resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
  - Pre-activate the mixture by allowing it to stand for 5-10 minutes at room temperature.
  - Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.
- To monitor the completion of the coupling reaction, a Kaiser test can be performed.
- Washing:
  - Drain the coupling solution.
  - Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.
- Chain Elongation:
  - Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
- Final Fmoc Deprotection:
  - After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Side-Chain Deprotection:
  - Wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
  - Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
  - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the trityl and other acid-labile side-chain protecting groups.
  - Filter the resin and collect the filtrate containing the crude peptide.
- Peptide Precipitation and Purification:
  - Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
  - Centrifuge the mixture to pellet the peptide.

- Wash the peptide pellet with cold diethyl ether and dry under vacuum.
- The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

## Experimental Workflow

The following diagram illustrates the cyclical nature of the solid-phase peptide synthesis process for incorporating **Fmoc-O-trityl-L-homoserine**.



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

## Signaling Pathways and Logical Relationships

**Fmoc-O-trityl-L-homoserine** is a synthetic building block and is not directly involved in biological signaling pathways. Its relevance lies in its utility for synthesizing peptides that may be designed to interact with or modulate such pathways. The logical relationship central to this compound is the workflow of solid-phase peptide synthesis, as depicted in the diagram above. This process allows for the precise, stepwise assembly of amino acids into a desired peptide sequence. The choice of protecting groups, like Fmoc and trityl, is crucial for the success of this strategy, ensuring that the correct peptide bond is formed at each step without unintended side reactions.

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## References

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